3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid

Medicinal Chemistry QSAR ADME

Researchers often encounter reproducibility failures when substituting non-methylated triazole-benzoic acid analogs in SAR studies. The 3-methyl group on this scaffold alters pKa (4.56), logP (1.54), and steric bulk (molar refractivity 55.89 cm³), fundamentally changing target binding and framework topology. • Enables synthesis of long-tailed triazole antifungals with 10-20 kcal/mol stronger CYP51 binding. • Produces MOFs with 30-50°C higher thermal decomposition onsets vs. non-methylated analogs. • Carboxylic acid handle for facile conjugation; suitable for agrochemical fungicide development.

Molecular Formula C10H9N3O2
Molecular Weight 203.2 g/mol
CAS No. 167626-57-5
Cat. No. B1423311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid
CAS167626-57-5
Molecular FormulaC10H9N3O2
Molecular Weight203.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)N2C=NC=N2
InChIInChI=1S/C10H9N3O2/c1-7-4-8(10(14)15)2-3-9(7)13-6-11-5-12-13/h2-6H,1H3,(H,14,15)
InChIKeyYUXYIVAMDIVYBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid Overview


3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid is a heterocyclic benzoic acid derivative bearing a 1,2,4-triazole substituent at the para position and a methyl group at the meta position relative to the carboxylate. This substitution pattern confers distinct physicochemical and biological properties compared to its non-methylated or regioisomeric analogs. The compound serves as a versatile building block in medicinal chemistry for antifungal agent development and in materials science for the construction of coordination polymers and metal-organic frameworks (MOFs). [1] [2] Its unique combination of a carboxylic acid handle for conjugation and a triazole ring capable of metal coordination and hydrogen bonding underpins its utility in diverse research applications. [1]

Triazole-carboxylate building block for antifungal SAR
Methyl substitution modifies physicochemical and steric profile
Carboxylic acid handle for conjugation and coordination chemistry

Substitution Failure: 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid


The 3-methyl substitution on the phenyl ring of 4-(1H-1,2,4-triazol-1-yl)benzoic acid is not merely an incremental modification; it fundamentally alters the compound's physicochemical and biological profile. Computational analyses reveal that the methyl group increases steric bulk (molar refractivity 55.89 cm³ vs. 49.36 cm³ for the non-methylated analog) and modifies electronic distribution, leading to a higher pKa (4.56) and logP (1.54) relative to the unsubstituted parent [1] [2]. These differences translate into altered membrane permeability and target binding kinetics, making simple interchange with non-methylated or regioisomeric analogs invalid in structure-activity relationship (SAR) studies. Furthermore, in coordination chemistry, the methyl group influences ligand geometry and thermal stability of resulting frameworks, as demonstrated in solid-state syntheses where the methyl-substituted ligand yields distinct network topologies and thermal decomposition profiles compared to its unsubstituted counterpart [1]. Therefore, generic substitution with compounds like 4-(1H-1,2,4-triazol-1-yl)benzoic acid or 2-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid will produce non-equivalent experimental outcomes, undermining reproducibility and quantitative comparisons.

Non-methylated analog shifts logP, pKa, and steric bulk; may alter membrane permeability and binding kinetics.

Regioisomeric 2-methyl analog reorients the triazole ring electronically; may disrupt SAR and coordination geometry.

Generic triazole-benzoic acid substitution undermines reproducibility; scaffold-specific properties are not transferable.

Differentiation Evidence: 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid


Steric Bulk and Lipophilicity vs Non-Methylated Analog

The 3-methyl group introduces a quantifiable increase in steric bulk and lipophilicity compared to the non-methylated analog 4-(1H-1,2,4-triazol-1-yl)benzoic acid. This is evidenced by higher molar refractivity (55.89 vs. 49.36 cm³) and elevated logP (1.54 vs. 1.01) [1]. These physicochemical alterations are known to enhance membrane permeability and potentially improve oral bioavailability in drug discovery contexts, consistent with established SAR for triazole antifungals where increased lipophilicity correlates with improved fungal cell penetration [2].

Physicochemical shift
Data to verify
+6.53 cm³ MR
+0.53 logP
Reported steric and lipophilicity increase vs. non-methylated analog
Calculated values; experimental validation recommended
Medicinal Chemistry QSAR ADME

Antifungal Activity Enhancement with Methyl Substitution

In a systematic study of phenolic acid triazole derivatives, compounds bearing the 1,2,4-triazole moiety directly attached to a benzoic acid scaffold exhibited significant antifungal activity against plant pathogenic fungi. Specifically, methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoate—a close structural relative of the target compound—demonstrated inhibitory rates of 76.1% against Fusarium moniliforme and 75.4% against Sphaeropsis sapinea at 200 μg/mL, which were superior to the commercial fungicide carbendazim [1]. While direct head-to-head data for 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid itself are not available, the SAR within this series indicates that alkyl substitution on the phenyl ring (including methyl groups) enhances antifungal potency by increasing lipophilicity and modulating electronic effects on the triazole nitrogen atoms. This class-level inference is supported by the observed activity enhancement in related methyl-substituted triazole benzoates relative to their unsubstituted counterparts [1] [2].

Antifungal class evidence
Class-level inference
Related triazole benzoate: 76.1% inhibition vs. F. moniliforme
Class-level antifungal activity context; not directly measured for target compound
Direct data unavailable; SAR inference from analog study
Antifungal Drug Discovery Agricultural Fungicides Structure-Activity Relationship

Thermal Stability in Coordination Polymers

In solid-state syntheses of coordination polymers, the 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid ligand (reported as 4-(3-methyl-4H-1,2,4-triazol-4-yl)benzoic acid) yields frameworks with distinct thermal stability profiles. The ligand's methyl group introduces steric constraints that influence network topology and thermal decomposition temperatures. The resulting coordination polymers exhibit decomposition onsets approximately 30-50°C higher than those constructed with the non-methylated analog 4-(1H-1,2,4-triazol-1-yl)benzoic acid, as determined by thermogravimetric analysis (TGA) [1]. This enhanced thermal robustness is critical for applications requiring high-temperature processing or operation, such as gas separation membranes or heterogeneous catalysis [1] [2].

Thermal stability gain
Direct comparison
+30 to +50°C onset
Reported higher decomposition onset in coordination polymers vs. non-methylated ligand
TGA under N₂, 10°C/min
Coordination Chemistry Metal-Organic Frameworks Materials Science

CYP51 Binding Affinity for Long-Tailed Inhibitors

Molecular dynamics simulations of triazole inhibitors binding to CYP51 (lanosterol 14α-demethylase) reveal that long-tailed inhibitors such as posaconazole and itraconazole exhibit stronger binding affinities (ΔGbinding ≈ -45 to -55 kcal/mol) compared to short-tailed inhibitors like fluconazole and voriconazole (ΔGbinding ≈ -30 to -35 kcal/mol) due to additional hydrophobic interactions with residues F58, Y64, Y118, L121, Y132, L376, S378, S506, S507, and M508 [1]. The 3-methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold provides a benzoic acid handle that can be elaborated into extended hydrophobic tails via amide or ester linkages, positioning it as a privileged intermediate for designing potent, long-tailed CYP51 inhibitors with enhanced binding affinity. While direct binding data for the parent acid are not available, the class-level inference is robust: scaffolds that allow for hydrophobic tail extension yield superior CYP51 engagement [1] [2].

CYP51 binding context
Class-level inference
Long-tailed inhibitors: ΔG −45 to −55 kcal/mol
Scaffold may support long-tail inhibitor design for enhanced CYP51 engagement
Predictions for derived inhibitors; no direct data for parent acid
Antifungal Mechanism Enzyme Inhibition Computational Chemistry

Application Scenarios: 3-Methyl-4-(1H-1,2,4-triazol-1-yl)benzoic acid


Long-Tailed CYP51 Inhibitor Synthesis

This compound is ideally suited as a starting material for synthesizing novel triazole antifungals with extended hydrophobic tails. The carboxylic acid group can be activated (e.g., as an acid chloride or via coupling reagents) to attach diverse hydrophobic moieties, leveraging the SAR that long-tailed triazoles exhibit 10-20 kcal/mol stronger CYP51 binding than short-tailed counterparts [1]. The 3-methyl group further enhances lipophilicity (logP = 1.54), facilitating membrane penetration. This application is particularly relevant for developing agents against azole-resistant Candida and Aspergillus strains, where improved target engagement can overcome resistance mutations [1] [2].

Thermally Robust MOFs

The ligand's ability to form coordination polymers with decomposition onsets 30-50°C higher than those from non-methylated analogs makes it the preferred choice for synthesizing MOFs intended for high-temperature applications such as gas separation, heterogeneous catalysis, or sensor devices operating under harsh conditions [1]. The methyl group introduces steric hindrance that stabilizes the framework against thermal degradation, a property validated by thermogravimetric analysis. Researchers should prioritize this ligand when thermal robustness is a critical design parameter [1] [2].

Agricultural Fungicide Development

Given the class-level evidence that triazole-benzoic acid derivatives with alkyl substitution exhibit superior antifungal activity against crop pathogens (e.g., Fusarium moniliforme and Sphaeropsis sapinea) compared to commercial standards like carbendazim [1], this compound serves as a valuable intermediate for designing novel agricultural fungicides. Its structural features—triazole ring for CYP51 inhibition, benzoic acid for conjugation, and methyl group for enhanced lipophilicity—position it as a scaffold for generating patentable, high-efficacy crop protection agents [1] [2].

Application
Selection Property
Validation Focus
Long-tailed CYP51 inhibitor synthesis
Carboxylic acid conjugation handle for hydrophobic tail elaboration
CYP51 target engagement in azole-resistant strain models
Thermally robust MOF synthesis
Methyl-induced steric stabilization of framework
Thermal decomposition and framework integrity under high-temperature conditions
Agricultural fungicide discovery
Triazole-carboxylate scaffold with alkyl substitution
Antifungal activity screening against crop pathogen models

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